Product packaging for 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl(Cat. No.:)

1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

Cat. No.: B13928221
M. Wt: 270.6 g/mol
InChI Key: IDESAHMSIKRONM-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Pharmaceutical Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a recurring motif in a vast number of biologically active compounds and approved drugs, earning it the status of a "privileged scaffold" in drug design. tandfonline.comnih.govwisdomlib.org The widespread use of the piperazine moiety can be attributed to several key characteristics that make it highly advantageous for developing new therapeutic agents.

One of the primary reasons for its prevalence is its impact on a molecule's physicochemical properties. tandfonline.com The two nitrogen atoms in the piperazine ring can be protonated, which allows for the modulation of a compound's basicity and aqueous solubility—critical factors for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME). tandfonline.comnih.gov Furthermore, the chemical reactivity of the piperazine nitrogens facilitates its use as a versatile linker to connect different pharmacophores or as a scaffold for building molecular complexity. tandfonline.comnih.gov

The piperazine scaffold is not merely a passive linker; it actively contributes to the biological activity of many drugs. Its flexible, chair-like conformation can be modified to create more rigid structures, helping to orient functional groups in a precise way to interact with biological targets like receptors and enzymes. tandfonline.com This structural versatility has enabled the development of piperazine-containing drugs across a wide array of therapeutic areas, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net Researchers have successfully synthesized piperazine derivatives with a broad spectrum of biological activities, such as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net

Table 1: Key Attributes of the Piperazine Scaffold in Drug Discovery

AttributeSignificance in Medicinal Chemistry
Solubility & Basicity The nitrogen atoms can be modified to improve the aqueous solubility and pharmacokinetic profile of a drug candidate. tandfonline.comnih.gov
Chemical Reactivity Acts as a versatile building block, allowing for the straightforward synthesis of diverse derivatives. tandfonline.comnih.gov
Structural Rigidity The ring's conformation can be constrained to properly position other chemical groups for optimal target interaction. tandfonline.com
Biological Versatility The scaffold is a core component in drugs targeting a wide range of diseases, including cancer, infections, and CNS disorders. wisdomlib.orgnih.govresearchgate.net

Overview of the Research Landscape Surrounding 1-(5-Chloro-2-pyridinyl)-piperazine Derivatives

1-(5-Chloro-2-pyridinyl)-piperazine itself is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical research. chemimpex.com The structure combines the versatile piperazine ring with a 5-chloropyridine moiety. This combination is of particular interest as both piperazine and pyridine (B92270) rings are key components in many biologically active compounds. nih.gov The chlorine atom on the pyridine ring provides a site for further chemical modification, allowing chemists to create libraries of related compounds to screen for biological activity.

The research landscape for derivatives of 1-(5-Chloro-2-pyridinyl)-piperazine and structurally similar compounds is diverse, with investigations spanning several therapeutic targets. While specific research on the 2HCl salt form is less detailed in public literature, the core structure is a foundation for developing novel agents. For instance, related pyridinyl-piperazine structures have been explored for their potential as enzyme inhibitors and anticancer agents.

One area of research involves the synthesis of novel thiourea and thiazolidinone derivatives from a similar starting material, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, which have shown anticancer activity against prostate cancer cell lines. nih.gov Another study focused on creating pyridylpiperazine hybrids as urease inhibitors, which could have applications in treating infections caused by urease-producing bacteria. nih.gov These examples demonstrate a common strategy in medicinal chemistry: using a core scaffold like pyridinyl-piperazine and modifying its peripheral chemical groups to fine-tune its biological activity against a specific target.

The research also extends to the development of agents with antimicrobial and antifungal properties. researchgate.net By synthesizing various substituted piperazine derivatives, scientists have identified compounds with significant activity against various strains of bacteria and fungi. researchgate.net Furthermore, research into N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates has yielded compounds with antimycobacterial activity, highlighting the potential for this class of molecules in treating tuberculosis and related infections. mdpi.com

Table 2: Research Areas for Pyridinyl-piperazine Derivatives

Research AreaTherapeutic Target/ApplicationFindings Summary
Oncology Prostate CancerDerivatives of a related nitro-pyridinyl-piperazine compound induced apoptosis and inhibited cell cycle progression in prostate cancer cell lines. nih.gov
Enzyme Inhibition UreaseSynthesized 1-(3-nitropyridin-2-yl)piperazine derivatives showed potent urease inhibition, with some compounds being more active than the standard inhibitor thiourea. nih.gov
Antimicrobial Bacterial PathogensVarious synthesized piperazine derivatives exhibited significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net
Antifungal Fungal PathogensDerivatives were tested against fungi like Candida albicans and Aspergillus niger, with many showing promising antifungal properties. researchgate.net
Antimycobacterial Mycobacterium tuberculosisCertain N-substituted piperazine conjugates demonstrated effective growth inhibition against Mycobacterium tuberculosis. mdpi.com

This body of research underscores the utility of the 1-(5-Chloro-2-pyridinyl)-piperazine scaffold as a starting point for the discovery of new medicines. Its structural features provide a robust foundation for creating diverse molecular architectures aimed at a wide range of biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Cl3N3 B13928221 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14Cl3N3

Molecular Weight

270.6 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H

InChI Key

IDESAHMSIKRONM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Cl.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 1 5 Chloro 2 Pyridinyl Piperazine and Analogues

Established Synthetic Pathways to the 1-(5-Chloro-2-pyridinyl)-piperazine Core

Traditional methods for constructing the 1-arylpiperazine scaffold, including the 1-(5-chloro-2-pyridinyl)-piperazine core, are robust and widely documented. These pathways typically involve the formation of a crucial carbon-nitrogen bond between the heterocyclic aromatic ring and the piperazine (B1678402) moiety.

Nucleophilic Substitution Reactions in Heterocyclic Synthesis

The primary and most direct method for synthesizing 1-(5-chloro-2-pyridinyl)-piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the piperazine molecule acts as the nucleophile, attacking the electron-deficient pyridine (B92270) ring and displacing a leaving group, typically a halide.

The synthesis involves the reaction of 2,5-dichloropyridine (B42133) with an excess of piperazine. The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates the displacement of the chloride by one of the nitrogen atoms of the piperazine ring. Using an excess of piperazine is crucial to minimize the undesired dialkylation product, where a single piperazine molecule reacts with two pyridine rings.

A similar reaction is observed in the synthesis of 1-(3-nitropyridin-2-yl)piperazine, where 2-chloro-3-nitropyridine (B167233) reacts with piperazine. The presence of the nitro group further activates the ring, making the 2-position a strong electrophilic center for the nucleophilic attack by piperazine.

Table 1: Examples of Nucleophilic Aromatic Substitution for Arylpiperazine Synthesis

Electrophile Nucleophile Product Key Feature
2,5-Dichloropyridine Piperazine 1-(5-Chloro-2-pyridinyl)-piperazine Chlorine at C-2 is activated by the ring nitrogen for substitution.
2-Chloro-3-nitropyridine Piperazine 1-(3-Nitropyridin-2-yl)piperazine Nitro group enhances the electrophilicity of the reaction site.

Alkylation and Arylation Strategies for Piperazine Derivatives

The formation of N-aryl piperazine derivatives is a cornerstone of many synthetic strategies. Beyond direct SNAr, transition-metal-catalyzed cross-coupling reactions represent a major arylation strategy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful and versatile method for forming the C-N bond between an aryl halide (or triflate) and an amine.

In the context of 1-(5-chloro-2-pyridinyl)-piperazine synthesis, this would involve coupling piperazine (often in a protected form, like N-Boc-piperazine) with 2,5-dichloropyridine. This method is particularly useful for aryl chlorides that may be less reactive under standard SNAr conditions.

Alkylation strategies are employed to add alkyl groups to the piperazine nitrogen. Common methods include nucleophilic substitution on alkyl halides or reductive amination. While not directly used to form the core 1-(5-chloro-2-pyridinyl)-piperazine structure, these methods are vital for creating analogues by modifying the second nitrogen of the piperazine ring.

Role of Precursor and Intermediate Chemical Synthesis

The synthesis of complex molecules often proceeds through stable intermediates, which allow for controlled, stepwise reactions. In the synthesis of 1-(5-chloro-2-pyridinyl)-piperazine, the use of a protected piperazine precursor is a common strategy to ensure mono-arylation and prevent the formation of disubstituted byproducts.

Advanced Synthetic Approaches and Innovations

To improve efficiency, yield, and environmental footprint, advanced synthetic methods are increasingly being applied to the synthesis of arylpiperazines. These include novel catalytic systems and energy sources to accelerate reaction rates and enable reactions under milder conditions.

Catalytic Methods in Piperazine Ring Formation and Derivatization

As mentioned, palladium-catalyzed reactions like the Buchwald-Hartwig amination are at the forefront of modern arylation chemistry. These methods offer broad substrate scope and functional group tolerance. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for optimizing the reaction and achieving high yields.

Another important catalytic approach is the Ullmann condensation, a copper-catalyzed reaction that can also be used to form C-N bonds. While historically requiring harsh reaction conditions, modern Ullmann-type reactions can be performed under milder conditions with the use of appropriate ligands. Both Buchwald-Hartwig and Ullmann reactions are key tools for synthesizing a wide array of N-arylpiperazine derivatives, including those of pharmaceutical interest.

Microwave-Assisted Organic Synthesis for Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products.

The synthesis of 1-arylpiperazines is particularly amenable to microwave heating. For instance, the reaction between diethanolamine (B148213) and substituted anilines to form the piperazine ring can be completed in minutes under microwave irradiation, compared to many hours with conventional heating. Similarly, nucleophilic substitution reactions can be significantly accelerated. The use of microwave irradiation in the synthesis of 1-(5-chloro-2-pyridinyl)-piperazine from 2,5-dichloropyridine and piperazine can lead to a drastic reduction in reaction time and potentially cleaner reaction profiles. This efficiency makes MAOS an attractive method for high-throughput synthesis and process optimization in medicinal chemistry.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Advantage of Microwave
Arylpiperazine Synthesis 20 hours ≤ 2 minutes >95% reduction in reaction time, >10% increase in yield.
Piperazine Derivatization Several hours (reflux) Minutes Rapid optimization, improved efficiency.

Chemoselective Functionalization of Piperazine Nitrogen Atoms

The synthesis of N-arylpiperazines, such as 1-(5-chloro-2-pyridinyl)-piperazine, presents a significant challenge in controlling the reactivity of the two secondary amine groups within the piperazine ring. As a symmetrical diamine, piperazine can readily undergo dialkylation or diarylation. Therefore, achieving selective mono-functionalization at a single nitrogen atom is crucial for synthesizing the desired 1-substituted products. Several strategies have been developed to address this, primarily involving the use of protecting groups, catalytic systems, or exploiting the inherent reactivity of the coupling partners.

One of the most common and effective approaches is the use of a protecting group on one of the piperazine nitrogen atoms. This strategy involves temporarily blocking one amine to direct the arylation to the unprotected nitrogen. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose. For instance, a synthetic route to 1-(5-chloropyridin-2-yl)piperazine (B1307259) involves the initial reaction of 2,5-dichloropyridine with N-Boc-piperazine. The subsequent removal of the Boc group under acidic conditions, for example with trifluoroacetic acid, yields the desired mono-arylated product. chemicalbook.comnih.gov This method ensures high selectivity for the mono-substituted product. Other protecting groups can also be utilized, offering orthogonal deprotection strategies for more complex syntheses. nih.gov

Catalytic methods offer an alternative route to selective N-arylation without the need for protection-deprotection steps. Transition metal-catalyzed cross-coupling reactions are particularly prominent. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a widely used method for forming C-N bonds and can be applied to the synthesis of N-arylpiperazines from aryl halides. mdpi.com Similarly, nickel-catalyzed systems have demonstrated high selectivity for the mono-arylation of piperazine with aryl chlorides. A catalyst combination of Ni(0) and 2,2′-bipyridine has been shown to be effective for the selective synthesis of N-arylpiperazines, and can also be used for sequential arylations to create unsymmetrical N,N'-diaryl piperazines. researchgate.net

Table 1: Comparison of Methodologies for Mono-N-Arylation of Piperazine

Methodology Description Advantages Disadvantages Key Reagents/Catalysts
Protecting Group Strategy One nitrogen is temporarily blocked (e.g., with a Boc group) to direct arylation to the other nitrogen, followed by deprotection. chemicalbook.com High selectivity for mono-arylation; versatile for complex molecules. Requires additional protection and deprotection steps, increasing the overall step count. N-Boc-piperazine, Trifluoroacetic Acid (TFA), HCl.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine. mdpi.com Good functional group tolerance; high yields. Requires careful control of reaction conditions to avoid diarylation; catalyst cost. Palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP).
Nickel-Catalyzed Amination Nickel-catalyzed coupling of piperazine with aryl chlorides. researchgate.net Cost-effective catalyst compared to palladium; effective for less reactive aryl chlorides. Can require specific ligands and conditions for high selectivity. Ni(0) source, 2,2'-bipyridine (B1663995) ligand.
Direct Nucleophilic Aromatic Substitution (SNAr) Direct reaction of piperazine with an electron-deficient (hetero)aryl halide. nih.govnih.gov Atom-economical; simple procedure without a metal catalyst. Limited to activated, electron-poor aryl halides; often requires a large excess of piperazine to favor mono-substitution. Electron-deficient aryl halide (e.g., 2-chloro-5-nitropyridine), piperazine.

Direct nucleophilic aromatic substitution (SNAr) is also a viable method, particularly when the aromatic ring is sufficiently electron-deficient. For example, the reaction between 2-chloro-3-nitropyridine and an excess of piperazine proceeds via SNAr, where the electron-withdrawing nitro group activates the 2-position for nucleophilic attack by the piperazine nitrogen. nih.gov Similarly, reacting 2,5-dichloropyrazine (B10626) with a large excess of piperazine can favor the formation of the mono-substituted product, 1-(5-chloro-2-pyrazinyl)piperazine. prepchem.com In these cases, using a stoichiometric excess of the diamine statistically favors the mono-adduct over the di-adduct.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Purity

While 1-(5-chloro-2-pyridinyl)-piperazine itself is an achiral molecule, many of its analogues and derivatives possess one or more stereocenters on the piperazine ring. The synthesis of enantiomerically pure C-substituted piperazines is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. mdpi.com Several distinct strategies are employed to achieve enantiomeric purity in piperazine-containing compounds.

One prominent approach is synthesis from the "chiral pool," which utilizes readily available, enantiomerically pure starting materials, such as α-amino acids. rsc.org This strategy allows for the construction of the chiral piperazine scaffold with a predefined absolute stereochemistry. For example, chiral amino acids can be transformed through multi-step sequences into enantiomerically pure 2,5-disubstituted or 2,3-disubstituted piperazines. acs.orgnih.gov These methods often involve key steps like intramolecular aza-Michael additions or the reduction of chiral oxo-piperazine intermediates. acs.org

Catalytic asymmetric synthesis represents another powerful tool for generating chiral piperazines. This involves using a chiral catalyst to control the stereochemical outcome of a reaction that forms the piperazine ring or introduces a chiral center. For instance, palladium-catalyzed asymmetric allylic alkylation has been used to prepare chiral piperazin-2-ones, which can then be reduced to the corresponding enantiomerically enriched piperazines. nih.gov Highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions have also been developed as a key step in modular syntheses of 2,6-disubstituted piperazines. rsc.org

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the piperazine substrate to direct a subsequent stereoselective transformation. A common example is the use of a chiral α-methylbenzyl group on one of the piperazine nitrogens. This auxiliary can direct the asymmetric lithiation and subsequent trapping with an electrophile at the α-carbon position. nih.gov The auxiliary can then be removed, typically through catalytic hydrogenation, to yield the enantiomerically enriched α-functionalized piperazine. nih.gov

For cases where a racemic mixture of a chiral piperazine derivative is synthesized, chiral resolution can be employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like di-p-anisoyl-d-tartaric acid. acs.org These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the resolving agent is removed to yield the individual enantiomers. acs.org Alternatively, chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP-HPLC), are frequently used to separate enantiomers. nih.gov

Table 2: Overview of Strategies for Obtaining Enantiomerically Pure Piperazine Derivatives

Strategy Principle Example Application Key Features
Synthesis from Chiral Pool Utilizes enantiopure starting materials (e.g., amino acids) to build the chiral piperazine core. rsc.orgacs.org Transformation of (S)-phenylalanine into a cis or trans 5-substituted piperazine-2-acetic acid ester. acs.org Absolute stereochemistry is determined by the starting material; reliable and well-established.
Catalytic Asymmetric Synthesis A chiral catalyst controls the stereoselectivity of a key bond-forming reaction. nih.govrsc.org Palladium-catalyzed enantioselective synthesis of α-secondary piperazin-2-ones. nih.gov Atom-economical; a small amount of chiral catalyst can generate a large amount of enantiopure product.
Chiral Auxiliaries A removable chiral group is attached to the substrate to direct a stereoselective reaction. nih.gov Asymmetric lithiation of an N-Boc piperazine bearing a chiral α-methylbenzyl auxiliary. nih.gov Effective for controlling stereochemistry; requires additional steps for attachment and removal of the auxiliary.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers. acs.org Separation of a racemic diphenyl-substituted N-methyl-piperazine via diastereomeric salt formation with a tartaric acid derivative. acs.org Applicable when asymmetric synthesis is not feasible; can be performed on a large scale.

Pharmacological Investigations and Molecular Mechanisms of 1 5 Chloro 2 Pyridinyl Piperazine Derivatives

Receptor Binding Affinity and Selectivity Profiling

The pharmacological profile of 1-(5-Chloro-2-pyridinyl)-piperazine derivatives is largely defined by their interactions with various receptor systems. The electronic properties conferred by the chloro-substituent on the pyridyl ring, combined with the structural features of the piperazine (B1678402) core, allow for high-affinity binding to several G-protein coupled receptors (GPCRs) and other receptor types. nih.gov

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D4)

Arylpiperazine derivatives are well-established modulators of dopaminergic systems. nih.gov The antipsychotic action of many such compounds is attributed to their ability to block D2 receptors. nih.gov Studies on long-chain arylpiperazines have shown that structural variations significantly impact affinity for dopamine receptor subtypes. For example, the nature of the terminal fragment on the piperazine ring can have a pronounced effect on D2 receptor affinity. nih.gov

In the quest for selective D3 versus D2 receptor ligands, a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines were developed. acs.org While specific data for the 1-(5-Chloro-2-pyridinyl) moiety in this context is limited, related structures show that interactions within a secondary binding pocket can confer selectivity. The bulkier side chain of residue Ile365 in the D2 receptor compared to Val350 in the D3 receptor creates a smaller available space, which can be exploited to achieve D3 selectivity. acs.org Furthermore, some piperazine derivatives have been identified as selective dopamine D4 receptor agonists. mdpi.com

In addition to direct receptor binding, certain chlorophenylpiperazine (B10847632) analogues have demonstrated a high affinity for the dopamine transporter (DAT), a key protein in regulating dopamine levels. nih.gov This dual interaction with both dopamine receptors and transporters presents a potential mechanism for attenuating the behavioral effects of psychostimulants. nih.gov

Binding Affinity of Piperazine Derivatives at Dopamine Receptors
Compound ClassTargetBinding Affinity (Ki)Reference
Long-chain arylpiperazinesD2 ReceptorVariable, dependent on terminal fragment nih.gov
[4-(4-Carboxamidobutyl)]-1-arylpiperazinesD3 ReceptorHigh, with selectivity over D2 acs.org
Chlorophenylpiperazine analoguesDopamine Transporter (DAT)High affinity nih.gov

Serotonin (B10506) Receptor Subtype Modulations (e.g., 5-HT1A, 5-HT2)

The serotonergic system is another primary target for arylpiperazine derivatives. These compounds often exhibit a complex profile, acting as agonists, partial agonists, or antagonists at different serotonin receptor subtypes. For instance, the anxiolytic effects of some arylpiperazines are due to partial agonist activity at 5-HT1A receptors, while antipsychotic effects can be linked to antagonism of 5-HT2A receptors. nih.gov

Research on a set of arylpiperazine derivatives designed for potential therapeutic use in autism spectrum disorder has identified compounds with a specific profile of 5-HT1A agonism and 5-HT2A antagonism. nih.gov Docking studies revealed that the piperazine moiety typically forms a strong charged-assisted hydrogen bond with a conserved aspartate residue in both 5-HT1A and 5-HT2A receptors. nih.gov The nature of the aryl group linked to the piperazine, such as a bipyridyl versus a biphenyl (B1667301) system, can significantly influence binding affinity at the 5-HT2A receptor. nih.gov Studies involving the serotonin agonist m-chlorophenylpiperazine (mCPP) have confirmed that its effects on exacerbating symptoms in schizophrenic patients are mediated by 5-HT2 receptor stimulation, and these effects can be attenuated by 5-HT2 receptor antagonists. nih.gov

Binding Affinity of Arylpiperazine Derivatives at Serotonin Receptors
CompoundTargetBinding Affinity (Ki)Activity ProfileReference
Compound 9b (biphenyl derivative)5-HT1A23.9 nMAgonist nih.gov
Compound 9b (biphenyl derivative)5-HT2A39.4 nMAntagonist nih.gov
Compound 12a (bipyridyl derivative)5-HT1A41.5 nMAgonist nih.gov
Compound 12b (bipyridyl derivative)5-HT2A1492 nMAntagonist nih.gov

Sigma Receptor Ligand Properties (σ1, σ2)

Sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are recognized as important targets for piperazine-based compounds. acs.orgnih.gov The σ1 receptor acts as a chaperone protein that modulates several neurotransmitter systems, including the dopaminergic and serotonergic systems. nih.gov N-(2-pyridyl)piperazine analogues, including those with chloro-substituents, have been shown to favor the σ2 receptor subtype over the σ1 subtype. nih.gov

Pharmacological evaluations of a series of chloro-substituted piperazine analogues revealed high-to-moderate affinity for both σ1 and σ2 receptors. nih.gov However, in some series, the introduction of chloro-substituents did not improve σ2 selectivity. nih.gov In other studies, replacing a piperazine ring with a piperidine (B6355638) moiety was identified as a key structural element for achieving high affinity and preference for the σ1 receptor over the σ2 receptor. acs.orgnih.gov For example, one piperidine derivative showed a high binding preference for σ1R (Ki = 4.41 nM) over σ2R (Ki = 67.9 nM). acs.org

Binding Affinity of Piperazine/Piperidine Derivatives at Sigma Receptors
Compound Class/ExampleTargetBinding Affinity (Ki)Reference
N-(2-pyridyl)piperazine analoguesσ1 ReceptorModerate to High Affinity nih.gov
N-(2-pyridyl)piperazine analoguesσ2 ReceptorModerate to High Affinity (favored over σ1) nih.gov
Compound 11 (piperidine derivative)σ1 Receptor4.41 nM acs.org
Compound 11 (piperidine derivative)σ2 Receptor67.9 nM acs.org

Other G-Protein Coupled Receptor (GPCR) Engagements

Beyond dopaminergic and serotonergic systems, pyridinylpiperazine derivatives interact with other GPCRs. A series of 1-(2-pyridinyl)piperazine compounds have been identified as potent and selective alpha 2-adrenoceptor antagonists. nih.gov For instance, 1-(3-Fluoro-2-pyridinyl)piperazine demonstrated a higher affinity for the alpha 2 binding site than for the alpha 1 site. nih.gov

Additionally, some piperazine derivatives have been explored as dual-targeting ligands, showing affinity for both sigma receptors and histamine (B1213489) H3 receptors. acs.org The G-protein-coupled receptor 119 (GPR119), which is involved in glucose-dependent insulin (B600854) release, has also been a target for agonists containing a pyridone structure related to chloropyridine. nih.gov

Enzyme Modulation and Inhibition Studies

The piperazine scaffold is a privileged structure found in numerous enzyme inhibitors, particularly kinase inhibitors used in oncology. mdpi.comnih.gov The structural versatility of piperazine allows it to be incorporated into molecules that can target the ATP-binding pocket of kinases, leading to the inhibition of their catalytic activity.

Investigations of Target Enzyme Kinase Inhibition

Piperazine derivatives have been successfully developed as inhibitors for a variety of protein kinases. One strategy involves hybridizing the piperazine moiety with other pharmacophores, such as benzofuran, to create potent type II CDK2 inhibitors. nih.gov These inhibitors lock the kinase in an inactive conformation, preventing its activation. nih.gov For example, certain benzofuran-piperazine hybrids have shown potent inhibitory activity against CDK2 with IC50 values in the nanomolar range. nih.gov

Furthermore, piperazine-containing compounds have been identified as dual Src/Abl kinase inhibitors. researchgate.netdrugbank.com Dasatinib (BMS-354825), a potent antitumor agent, features a piperazine group and effectively inhibits both Src and Abl kinases. researchgate.netdrugbank.com Other kinase targets for piperazine derivatives include Cyclin-Dependent Kinases 4 and 6 (CDK4/6), RET kinase, and epidermal growth factor receptor (EGFR). nih.govnih.govmdpi.com A compound containing a chloro-nitropyridine moiety, structurally related to the subject of this article, displayed inhibitory activity against the ribosomal s6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM. mdpi.com

Inhibitory Activity of Piperazine Derivatives Against Target Kinases
Compound Class/ExampleTarget EnzymeInhibitory Concentration (IC50)Reference
Benzofuran-piperazine hybrid (Compound 9h)CDK240.91 nM nih.gov
Benzofuran-piperazine hybrid (Compound 11d)CDK241.70 nM nih.gov
Dasatinib (BMS-354825)Src/Abl KinasePotent Inhibition researchgate.netdrugbank.com
N-(6-chloro-3-nitropyridin-2-yl) derivativep70S6Kβ (S6K2)444 nM mdpi.com

Prion Protein Conversion Inhibition Mechanisms

The central pathogenic event in prion diseases is the conformational conversion of the cellular prion protein (PrPC) into its misfolded, disease-causing isoform (PrPSc). Various piperazine derivatives have been identified as inhibitors of this conversion process, acting through diverse mechanisms.

Arylpiperazines have emerged from high-throughput screening as potent inhibitors of PrPSc formation in prion-infected mouse neuroblastoma cells. acs.orgnih.gov The structure-activity relationship (SAR) studies of these compounds suggest that specific substitutions on the aryl and piperazine rings are crucial for their anti-prion activity. acs.org While the exact molecular target remains to be fully elucidated, it is hypothesized that these molecules may interfere with the interaction between PrPC and PrPSc, a critical step in the propagation of the misfolded protein. nih.gov

Another significant class of piperazine-containing compounds is the diketopiperazines (DKPs). Research suggests that certain DKP derivatives may directly interact with the recombinant prion protein (recPrP). nih.govresearchgate.net This direct binding is thought to stabilize the native conformation of PrPC or prevent its aggregation into the pathogenic PrPSc-like form. nih.govresearchgate.net Molecular modeling studies support the hypothesis that a planar conformation of these DKP derivatives is a key determinant for their activity. nih.gov

Furthermore, some piperazine derivatives have been shown to enhance the clearance of PrPSc from infected cells. One such derivative was found to activate the lysosomal degradation pathway, thereby reducing the levels of pathological prion protein without affecting the biosynthesis or localization of the normal PrPC. This suggests an indirect mechanism of action, targeting cellular protein degradation pathways rather than directly interacting with the prion protein itself.

The inhibitory mechanisms of piperazine derivatives against prion protein conversion are summarized in the table below.

Derivative Class Proposed Mechanism of Action Key Findings
ArylpiperazinesInhibition of PrPSc formationPotent activity in cell-based assays with sub-micromolar efficacy. acs.orgnih.gov
DiketopiperazinesDirect interaction with PrPCMay prevent the conformational conversion to PrPSc by stabilizing the native state. nih.govresearchgate.net
Other PiperazinesEnhanced PrPSc clearanceActivation of lysosomal degradation pathways leading to reduced PrPSc levels.

Molecular-Level Characterization of Target Engagement

Understanding the direct interaction between a therapeutic compound and its molecular target is fundamental to drug development. For 1-(5-Chloro-2-pyridinyl)-piperazine derivatives, this involves characterizing their binding kinetics, thermodynamics, and the subsequent effects on cellular pathways.

Binding Affinity (KD): The dissociation constant, which quantifies the strength of the binding interaction between the compound and the prion protein.

Kinetic Rates (kon and koff): The association and dissociation rate constants, which describe the speed at which the binding and unbinding events occur.

Thermodynamic Parameters (ΔH, ΔS, ΔG): Changes in enthalpy, entropy, and Gibbs free energy upon binding, which provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

Without such data, the precise molecular interactions remain speculative. However, molecular modeling studies on diketopiperazine derivatives suggest that a planar conformation is crucial for their activity, hinting at a specific binding pocket on the prion protein. nih.gov

Parameter Description Data for 1-(5-Chloro-2-pyridinyl)-piperazine Derivatives
Binding Affinity (KD)Strength of ligand-protein bindingNot available
Kinetic Rates (kon/koff)Speed of binding and unbindingNot available
Enthalpy Change (ΔH)Heat change upon bindingNot available
Entropy Change (ΔS)Change in disorder upon bindingNot available

Preclinical models, particularly prion-infected cell lines, are invaluable for dissecting the cellular pathways affected by potential therapeutic agents. Studies on arylpiperazine derivatives have demonstrated their ability to significantly reduce PrPSc levels in Rocky Mountain Laboratory (RML) prion-infected mouse neuroblastoma cells (ScN2a-cl3). acs.org Some of these compounds have also shown the ability to cross the blood-brain barrier in mice, a critical property for any centrally acting therapeutic. acs.org

The investigation of cellular mechanisms has revealed that some piperazine derivatives may exert their anti-prion effects by modulating cellular clearance pathways. As mentioned, one derivative was found to promote the degradation of PrPSc via the lysosomal pathway. This indicates that the therapeutic effect may not solely rely on direct inhibition of prion conversion but also on augmenting the cell's own defense mechanisms against protein aggregates.

Further research is required to fully elucidate the downstream cellular signaling cascades that are modulated by these compounds and to understand their broader impact on neuronal function and health in the context of prion disease.

Preclinical Model Compound Class Observed Cellular Effect Implicated Pathway
ScN2a-cl3 cellsArylpiperazinesReduction of PrPSc levelsInhibition of PrPSc formation/propagation acs.org
ScN2a cellsPiperazine derivativeEnhanced clearance of PrPScLysosomal degradation pathway
Mouse modelsArylpiperazinesBrain penetrationNot applicable

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Pharmacophoric Elements in 1-(5-Chloro-2-pyridinyl)-piperazine Derivatives

The foundational structure of 1-(5-chloro-2-pyridinyl)-piperazine derivatives contains several key pharmacophoric elements essential for their biological activity. A general pharmacophore model for many piperazine-based compounds includes a basic tertiary amine within the piperazine (B1678402) ring, a linker region, and an aryl moiety, which in this case is the 5-chloropyridinyl group. nih.gov The piperazine ring itself is a critical scaffold, often used to optimize the pharmacokinetic properties of a molecule or to correctly position other pharmacophoric groups for interaction with target macromolecules. mdpi.com

Studies on various classes of piperazine derivatives have highlighted the importance of these core features. For instance, in the context of CCR5 antagonists, the 2(S)-methyl piperazine was identified as an essential element for receptor affinity. researchgate.net The nitrogen atoms of the piperazine core can act as hydrogen bond acceptors, which is a favorable interaction in receptor binding. nih.gov The 5-chloropyridinyl group serves as a crucial aryl moiety, contributing to the binding affinity through hydrophobic and electronic interactions. The chlorine atom, an electron-withdrawing group, can significantly enhance the biological activity of the parent compound. nih.gov The precise arrangement of these elements—the basic amine, the rigid piperazine scaffold, and the substituted pyridine (B92270) ring—constitutes the fundamental pharmacophore necessary for molecular recognition and biological response.

Impact of Substituent Modifications on Binding Affinity and Functional Potency

Modifying substituents on both the pyridinyl and piperazine rings has a profound impact on the binding affinity and functional potency of these derivatives. Structure-activity relationship (SAR) studies have systematically explored these effects to optimize therapeutic potential.

The substitution pattern on the aryl ring connected to the piperazine is a critical determinant of activity. For example, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives, which share a similar chloro-heterocycle piperazine structure, the presence of small groups like methoxy (B1213986) was found to be beneficial for inhibitory activity against histone deacetylases (HDACs). nih.gov Conversely, introducing other substituents like additional chlorine or methoxyl groups on the pyridine ring itself did not always lead to increased activity in other compound series. sci-hub.se In some cases, replacing the piperazine ring with a piperidine (B6355638) moiety did not significantly affect affinity for one target (H3R) but drastically altered it for another (σ1R), demonstrating that the choice of the heterocyclic ring is key for selectivity. nih.gov

Furthermore, modifications at the N-4 position of the piperazine ring are a common strategy for tuning activity. Attaching different aryl or alkyl groups at this position can modulate the compound's interaction with its biological target. Studies on pyrimidine-based derivatives showed that varying the aryl substituent on the piperazine ring led to potent, non-competitive inhibitors of inflammatory caspases. epa.gov The introduction of electron-withdrawing substituents, such as chloro- or fluoro- groups, on a benzene (B151609) ring attached to the piperazine has been shown to enhance the anti-tumor activity of some derivatives. nih.gov

The following table summarizes SAR findings from a study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, illustrating the impact of replacing the pyridine ring with other cyclic moieties.

CompoundModification on Pyridine Ring PositionCDK6 Inhibition (IC50, μM)CDK9/cyclin T1 Inhibition (IC50, μM)
83-pyridyl (Hit Compound)0.120.015
9Cyclohexyl>50>50
10Phenyl>50>50
112-Furyl>50>50
162-pyridyl0.0570.019
184-pyridyl0.310.024

Data sourced from a study on dual CDK6/9 inhibitors, demonstrating that the pyridine ring is critical for inhibitory activity. sci-hub.se

Conformational Analysis and Bioactive Conformation Determination

The three-dimensional structure, or conformation, of 1-(5-chloro-2-pyridinyl)-piperazine derivatives is crucial for their interaction with biological targets. The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, its flexibility allows it to adopt other conformations, such as a boat or twist-boat form, upon binding to a receptor or when influenced by bulky substituents. nih.govrsc.org

Determining the bioactive conformation—the specific 3D shape the molecule adopts when it binds to its target—is a central goal of rational drug design. This is often achieved through a combination of computational modeling, such as molecular docking, and experimental methods like X-ray crystallography. Understanding the bioactive conformation allows for the design of more rigid analogs that are "pre-organized" for binding, which can lead to increased potency and selectivity.

Lead Optimization Strategies for Enhanced Target Selectivity and Potency

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its therapeutic properties. For derivatives of 1-(5-chloro-2-pyridinyl)-piperazine, this process involves extensive SAR studies to enhance potency, improve selectivity for the intended target over off-targets, and optimize pharmacokinetic characteristics like metabolic stability. nih.govnih.gov

A common strategy involves scaffold hopping or modifying the core structure. However, research has shown that for certain targets, the pyridine ring is a critical element, and replacing it with other rings (aliphatic or different aromatic systems) can lead to a significant loss of activity. sci-hub.se Therefore, optimization efforts often focus on modifying substituents on the existing scaffold. For example, in the development of antimalarial imidazolopiperazines, the core piperazine ring was modified to improve both potency and metabolic stability, leading to analogues with enhanced oral exposure and efficacy in mouse models. researchgate.net

Another key optimization strategy is to block sites of metabolic vulnerability. If a compound is rapidly metabolized in the body, its therapeutic effect can be short-lived. By identifying the site of metabolic action (e.g., a specific carbon atom on the piperazine ring), chemists can add substituents (like alkyl groups) at that position to hinder metabolic enzymes, thereby increasing the compound's stability and duration of action. rsc.org Through such iterative cycles of design, synthesis, and testing, lead compounds are refined into potent, selective, and drug-like candidates. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Ligand-Target Docking Simulations for Binding Mode Prediction

Ligand-target docking simulations are a cornerstone of computational drug discovery, utilized to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. In the context of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl and its derivatives, docking studies are employed to understand how these molecules interact with the active sites of various biological targets.

The process begins with the three-dimensional structures of both the ligand (e.g., a derivative of 1-(5-Chloro-2-pyridinyl)-piperazine) and the target protein, which can be obtained from crystallographic data or homology modeling. Docking algorithms then explore a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket, calculating a docking score for each pose. This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.

For instance, derivatives of pyridyl piperazine (B1678402) have been docked into the active sites of enzymes like the SARS-CoV-2 main protease to predict their inhibitory potential. nih.gov These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding. The insights gained from these predictions guide the synthesis of new analogues with improved potency and selectivity.

Below is a hypothetical data table illustrating the results of a docking study for a series of 1-(5-Chloro-2-pyridinyl)-piperazine derivatives against a target protein.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
CPP-001 -8.5TYR-237, SER-1442
CPP-002 -9.2TYR-237, GLU-166, HIS-413
CPP-003 -7.8SER-144, LEU-1411
CPP-004 -9.5GLU-166, HIS-41, CYS-1454

Molecular Dynamics Simulations of Compound-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For complexes involving derivatives of 1-(5-Chloro-2-pyridinyl)-piperazine, MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding mode.

These simulations solve Newton's equations of motion for a system of atoms and molecules, taking into account the forces between them as defined by a force field. By running simulations for nanoseconds or even microseconds, researchers can observe the conformational changes in both the ligand and the protein, providing insights into the flexibility of the complex and the persistence of key interactions.

MD simulations have been applied to study the behavior of various piperazine-containing ligands within the binding sites of their target receptors. nih.govresearchgate.net The results of these simulations can be analyzed to calculate parameters such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and binding free energies using methods like MM-PBSA and MM-GBSA. nih.gov

The following table presents simulated data from an MD simulation of a 1-(5-Chloro-2-pyridinyl)-piperazine derivative in complex with a target protein.

Simulation Time (ns)RMSD of Ligand (Å)RMSD of Protein Backbone (Å)Number of Persistent Hydrogen Bonds
101.21.53
201.31.63
301.11.54
401.41.72
501.31.63

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For congeners of 1-(5-Chloro-2-pyridinyl)-piperazine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.govresearchgate.net

In a typical 3D-QSAR study, a set of molecules with known biological activities are aligned based on a common scaffold. Then, steric and electrostatic fields are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates these fields with the observed biological activities. tcmsp-e.com

The resulting QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky, electropositive substituent at a particular position on the pyridinyl ring would be beneficial for activity. These models serve as predictive tools to estimate the activity of newly designed compounds prior to their synthesis. nih.gov

A summary of a hypothetical 3D-QSAR model for a series of 1-(5-Chloro-2-pyridinyl)-piperazine derivatives is shown below.

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r² (External Test Set)Steric Contribution (%)Electrostatic Contribution (%)
CoMFA 0.650.920.784555
CoMSIA 0.680.940.813040

Note: The CoMSIA model also includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor contributions.

De Novo Design and Virtual Screening Methodologies

The 1-(5-Chloro-2-pyridinyl)-piperazine scaffold can also be utilized in de novo design and virtual screening efforts to discover novel bioactive molecules.

De Novo Design involves the computational generation of new molecular structures with desired properties. Algorithms can use the 1-(5-Chloro-2-pyridinyl)-piperazine core as a starting fragment and build upon it by adding atoms or functional groups that are predicted to have favorable interactions with a target receptor. nih.gov This approach can lead to the discovery of entirely new chemical entities that might not be conceived through traditional medicinal chemistry approaches.

Virtual Screening , on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net The 1-(5-Chloro-2-pyridinyl)-piperazine moiety can be used as a query in substructure searches to identify similar compounds within these libraries. These selected compounds can then be subjected to high-throughput docking simulations to prioritize candidates for experimental testing. This method significantly reduces the time and cost associated with drug discovery by focusing experimental efforts on the most promising molecules.

The following table outlines a typical workflow for a virtual screening campaign incorporating the 1-(5-Chloro-2-pyridinyl)-piperazine scaffold.

StepDescriptionOutcome
1. Library Preparation A large database of chemical compounds is curated and prepared for screening.A library of several million compounds.
2. Substructure Search The library is searched for compounds containing the pyridinylpiperazine scaffold.A focused library of several thousand compounds.
3. High-Throughput Virtual Screening (HTVS) The focused library is docked into the target receptor using fast docking algorithms.A list of top-scoring compounds.
4. Structure-Based Filtering The top-scoring compounds are visually inspected for favorable interactions and chemical feasibility.A refined list of promising candidates.
5. Experimental Validation The final set of compounds is synthesized or purchased for in vitro biological testing.Identification of active "hit" compounds.

Preclinical Pharmacological and Biological Evaluation Using Research Models

In Vitro Cellular Assays and Functional Readouts

In vitro assays are essential for determining a compound's activity at a cellular and molecular level, offering insights into its potential therapeutic applications and interactions with biological systems.

Reporter gene assays are a widely used tool in pharmacology to study receptor-mediated cell signaling pathways. nih.gov These assays typically involve the use of a reporter gene, such as luciferase, linked to a specific response element in a cell's DNA. nih.govnih.gov Activation of a receptor by a ligand initiates a signaling cascade that leads to the transcription of the reporter gene, producing a measurable signal like light or color. mdpi.com This allows for the quantification of receptor activation or inhibition. mdpi.com

Based on available scientific literature, no studies have been published that specifically utilize reporter gene assays to evaluate the receptor activation profile of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl.

Protein Misfolding Cyclic Amplification (PMCA) is a cell-free technique that mimics the replication process of prions, the causative agents of fatal neurodegenerative conditions known as transmissible spongiform encephalopathies. nih.govmdpi.com The assay involves incubating a small amount of infectious prion protein (PrPSc) with an excess of normal prion protein (PrPC), and through cycles of sonication and incubation, the misfolded form is amplified. nih.govelsevierpure.com This technology is valuable for detecting prions and for screening chemical compounds that may inhibit their replication. mdpi.comnih.gov

A review of the current scientific literature indicates that this compound has not been evaluated in PMCA assays for its potential anti-prion activity.

The arylpiperazine scaffold is a recurring motif in compounds investigated for activity against various pathogens.

Plasmodium falciparum

Research into piperazine (B1678402) derivatives has revealed their potential as antimalarial agents. Studies on various arylpiperazine compounds have shown activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov For instance, some arylpiperazines with an unsubstituted secondary amino group demonstrated significantly higher potency against resistant strains (W2, FCR-3) compared to sensitive ones (D10, NF54). researchgate.net The most active compound in one such series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, showed an IC50 of 0.5 μM against P. falciparum. nih.gov However, specific data on the antiplasmodial activity of this compound is not available in the reviewed literature.

Table 1: In Vitro Antiplasmodial Activity of Select Arylpiperazine Derivatives

Compound P. falciparum Strain IC50 (µM)
1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol FCR-3 (CQ-resistant) 0.5
A specific aryl-alcohol series compound FCR-3 (CQ-resistant) 4.0
A specific aryl-alcohol series compound FCR-3 (CQ-resistant) 4.9

This table presents data for structurally related arylpiperazine compounds to illustrate the activity of the chemical class. Data derived from a study by Mendoza et al. nih.govresearchgate.net

Trypanosoma cruzi

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another target for which piperazine-containing compounds have been explored. nih.gov Phenotypic screening of compound libraries has identified various piperazine derivatives with activity against the intracellular amastigote form of T. cruzi. nih.govnih.gov While extensive structure-activity relationship (SAR) studies have been conducted on novel series of T. cruzi inhibitors containing a piperazine core, specific inhibitory data for this compound against T. cruzi has not been reported in the scientific literature. nih.govmdpi.com

P-glycoprotein (P-gp), also known as ABCB1, is a critical efflux transporter that actively pumps a wide variety of substances out of cells. nih.gov This action can significantly impact the bioavailability of drugs and contribute to multidrug resistance in cancer. nih.govplos.org Determining whether a compound is a substrate or an inhibitor of P-gp is a crucial step in drug development. nih.govnih.gov Substrates may have limited absorption and penetration into tissues like the brain, while inhibitors can cause drug-drug interactions by increasing the concentration of co-administered P-gp substrates. nih.gov

There are no available studies that have specifically investigated whether this compound acts as a substrate or an inhibitor of P-glycoprotein or other efflux transporters.

Mechanistic In Vivo Studies in Animal Models

In vivo studies in animal models are fundamental for understanding a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), within a living organism.

The ability of a compound to cross the blood-brain barrier (BBB) is a key determinant of its potential for treating central nervous system (CNS) disorders. While direct studies on the brain uptake and distribution of this compound are not available, pharmacokinetic data from the structurally related compound 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), a metabolite of the drug trazodone, provides some insight.

In studies using Sprague-Dawley rats, m-CPP was shown to rapidly appear in brain tissue following administration. nih.gov Notably, after a single dose, the concentration of m-CPP in the brain exceeded its concentration in the plasma, indicating efficient penetration of the BBB. nih.gov However, under steady-state conditions with chronic administration, brain tissue concentrations of m-CPP were lower than those of the parent drug, trazodone. nih.gov This suggests that the disposition kinetics may be complex and can vary with the administration schedule. nih.gov These findings for a related chlorophenylpiperazine (B10847632) suggest that compounds of this class can achieve significant CNS distribution.

Table 2: Pharmacokinetic Distribution of a Related Compound (m-CPP) in Rats

Parameter Observation
Route of Administration Single Intraperitoneal Dose
Plasma vs. Brain Levels Brain concentrations exceeded plasma concentrations
Route of Administration Chronic Administration (osmotic mini-pumps)
Plasma vs. Brain Levels Brain concentrations were lower than the parent compound (trazodone)

This table summarizes findings for the structurally related compound m-CPP, not this compound. Data derived from a study by Caccia S. nih.gov

Modulation of Neurotransmitter Systems in Preclinical Models

Arylpiperazine derivatives, a class of compounds to which 1-(5-Chloro-2-pyridinyl)-piperazine belongs, are well-documented for their significant interactions with various neurotransmitter systems, most notably the serotonergic (5-HT) system. nih.gov Preclinical studies on analogous piperazine compounds have demonstrated a capacity to modulate neuronal activity, primarily through interactions with serotonin (B10506) receptors. nih.gov

For instance, compounds structurally related to 1-(5-Chloro-2-pyridinyl)-piperazine, such as 1-(m-chlorophenyl)-piperazine (m-CPP), have been shown to produce a dose-dependent suppression of spontaneous locomotor activity in rat models. nih.gov This behavioral effect is indicative of central nervous system activity. The suppression of movement was blocked by pretreatment with broad-spectrum 5-HT antagonists, but not by selective 5-HT2 or catecholamine antagonists, strongly suggesting that the behavioral effects are mediated through the stimulation of specific 5-HT receptors. nih.gov Further investigation points towards the potential involvement of 5-HT1B and 5-HT1C receptors in these activity-suppressing effects. nih.gov

Assessment of Receptor Occupancy in Animal Brains

The direct measurement of a compound's binding to its target receptors in the living brain is a critical step in preclinical development. This is typically achieved through advanced imaging techniques like Positron Emission Tomography (PET) in animal models, such as non-human primates. nih.gov These studies provide invaluable data on the dose-receptor occupancy relationship, which helps in understanding the pharmacological activity of the compound at a molecular level.

For example, in the evaluation of cariprazine, a novel drug candidate that also features a piperazine moiety, PET studies were conducted in monkeys to determine its occupancy of dopamine (B1211576) D₂/D₃ and serotonin 5-HT₁A receptors. nih.gov Using specific radioligands such as [¹¹C]MNPA and [¹¹C]raclopride for dopamine receptors and [¹¹C]WAY-100635 for serotonin receptors, researchers were able to quantify the extent of receptor binding at different doses of the drug. nih.gov

The results of such studies typically show a dose-dependent and saturable binding to the target receptors. In the case of cariprazine, the lowest doses resulted in approximately 5% occupancy of D₂/D₃ receptors, while the highest doses led to over 90% occupancy. nih.gov In contrast, occupancy at 5-HT₁A receptors was considerably lower, reaching a maximum of about 30%. nih.gov This type of data demonstrates a compound's in vivo binding preference for specific receptor subtypes. Similar preclinical PET studies are essential for characterizing the neuropharmacological profile of 1-(5-Chloro-2-pyridinyl)-piperazine by quantifying its specific binding to central nervous system targets. Another example is the preclinical evaluation of PF-06372865, where in vivo receptor occupancy was confirmed in rats to demonstrate its engagement with GABA-A receptors. nih.gov

Preclinical Drug Metabolism and Biotransformation Pathways

The metabolic fate of a drug candidate is a crucial determinant of its efficacy and duration of action. Preclinical studies focus on identifying the primary metabolic pathways and the rate of metabolism, often using in vitro models such as liver microsomes.

In Vitro Microsomal Stability Studies

In vitro metabolic stability assays are a cornerstone of early drug discovery, used to predict the in vivo intrinsic clearance of a compound. nuvisan.com These assays involve incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nuvisan.comnih.gov The rate at which the compound is metabolized provides key pharmacokinetic parameters, such as its half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Studies on structurally related piperazin-1-ylpyridazines have shown that these compounds can be susceptible to rapid metabolism. In one such study, a parent compound was found to be metabolized very quickly in both mouse liver microsomes (MLM) and human liver microsomes (HLM), with calculated half-lives of approximately 2 and 3 minutes, respectively. nih.govresearchgate.net This high clearance rate often necessitates chemical modifications to improve metabolic stability. The data below illustrates how structural changes can impact microsomal stability in related compounds.

Compound TypeSpeciesMicrosomal Half-Life (t½) in minutes
Parent Piperazin-1-ylpyridazineMouse (MLM)~2
Parent Piperazin-1-ylpyridazineHuman (HLM)~3
Structurally Modified AnalogMouse (MLM)113
Structurally Modified AnalogHuman (HLM)105

This table presents representative data from studies on related piperazine compounds to illustrate the concept of microsomal stability. nih.govresearchgate.net The specific stability of 1-(5-Chloro-2-pyridinyl)-piperazine would require direct experimental determination.

Identification of Major Metabolites (e.g., N-dealkylation)

Identifying the major metabolites of a compound is essential, as these biotransformation products can have their own pharmacological activity or contribute to clearance. nih.gov For the arylpiperazine class of compounds, one of the most common and significant metabolic pathways is N-dealkylation. nih.govresearchgate.net

This reaction, primarily catalyzed by CYP3A4, involves the cleavage of the alkyl group attached to one of the piperazine nitrogen atoms. nih.gov This process results in the formation of a 1-aryl-piperazine metabolite. In the case of 1-(5-Chloro-2-pyridinyl)-piperazine, N-dealkylation would cleave any substituent on the second piperazine nitrogen, yielding the core structure itself if it were part of a larger molecule.

Once formed, these 1-aryl-piperazine metabolites often undergo further biotransformation. A common subsequent step is aromatic hydroxylation, a reaction frequently catalyzed by another major enzyme, CYP2D6. nih.govnih.gov The resulting hydroxylated metabolites are then typically conjugated and excreted. nih.gov The bioactivation of the piperazine ring can also proceed through the formation of reactive iminium ion intermediates. researchgate.net Given this well-established metabolic pattern for arylpiperazines, it is highly probable that N-dealkylation and subsequent oxidation are key biotransformation pathways for derivatives of 1-(5-Chloro-2-pyridinyl)-piperazine.

Analytical Methodologies for Research Characterization of 1 5 Chloro 2 Pyridinyl Piperazine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (NMR, IR)

Spectroscopic methods are indispensable for the detailed elucidation of the molecular structure of 1-(5-Chloro-2-pyridinyl)-piperazine and its analogues. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information regarding the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon-13) NMR, is the most powerful tool for determining the precise molecular structure. nih.gov The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(5-Chloro-2-pyridinyl)-piperazine, the spectrum would exhibit characteristic signals for the protons on the pyridine (B92270) ring and the piperazine (B1678402) ring. The splitting patterns and coupling constants of the pyridinyl protons confirm the 1,2,5-substitution pattern, while the signals for the piperazine protons typically appear as multiplets, indicating the chair conformation of the ring. researchgate.netrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. nih.gov The IR spectrum of 1-(5-Chloro-2-pyridinyl)-piperazine and its derivatives displays characteristic absorption bands. For instance, C-H stretching vibrations for the aromatic (pyridinyl) and aliphatic (piperazine) portions are typically observed. mdpi.com The presence of the C-Cl bond on the pyridine ring can also be identified by its characteristic absorption in the fingerprint region. mdpi.com When the piperazine nitrogen is functionalized, for example, to form an amide, a strong absorption band corresponding to the C=O (carbonyl) stretch will be prominent. nih.gov

TechniqueObserved FeatureTypical Wavenumber (cm⁻¹) / Chemical Shift (δ, ppm)Interpretation
¹H NMRAromatic Protons~6.7 - 8.1 ppmProtons on the 5-chloropyridinyl ring
¹H NMRPiperazine Protons~3.0 - 3.8 ppm-CH₂- groups of the piperazine ring
¹³C NMRAromatic Carbons~108 - 158 ppmCarbons of the 5-chloropyridinyl ring
¹³C NMRAliphatic Carbons~45 - 55 ppmCarbons of the piperazine ring
IRC-H Stretch (Aromatic)~3100 - 3000 cm⁻¹C-H bonds on the pyridine ring
IRC-H Stretch (Aliphatic)~3000 - 2850 cm⁻¹C-H bonds on the piperazine ring
IRC-N Stretch~1350 - 1000 cm⁻¹Aromatic and aliphatic amine bonds
IRC-Cl Stretch~850 - 550 cm⁻¹Chloro-substituent on the pyridine ring

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For 1-(5-Chloro-2-pyridinyl)-piperazine, HRMS analysis would be used to verify that the experimentally measured exact mass corresponds to the theoretical exact mass calculated for its molecular formula, C₉H₁₂ClN₃. mdpi.com This confirmation provides strong evidence for the compound's identity and rules out other potential structures with the same nominal mass. The technique is particularly valuable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions). auburn.edu

CompoundMolecular FormulaIon TypeCalculated m/zObserved m/z
1-(5-Chloro-2-pyridinyl)-piperazineC₉H₁₂ClN₃[M+H]⁺198.0798198.0795

Note: Observed m/z is a representative value and may vary slightly between analyses.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for both isolating the target compound from a reaction mixture and assessing its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly used techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method used to monitor the progress of a reaction, screen for optimal solvent systems for column chromatography, and perform a preliminary purity check. nih.gov A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in an appropriate mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. For piperazine derivatives, a common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. asianpubs.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing the purity of a compound. jocpr.com The sample is injected into a column packed with a stationary phase (commonly octadecylsilane-bonded silica for reversed-phase HPLC), and a liquid mobile phase is pumped through under high pressure. google.com A detector, often a UV-Vis detector, measures the analyte as it elutes from the column. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For piperazine compounds, which may lack a strong chromophore, derivatization with a UV-active agent or the use of alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) can be employed. sielc.comresearchgate.net

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Phosphate Buffer mixture with gradient or isocratic elution
Flow Rate1.0 mL/min
DetectionUV at ~254 nm
Column Temperature30-35 °C

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a quantitative technique that determines the percentage composition (by mass) of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and validates its empirical formula. nih.govmdpi.com For 1-(5-Chloro-2-pyridinyl)-piperazine (as the free base), the analysis would confirm the ratio of C, H, and N consistent with the formula C₉H₁₂ClN₃.

ElementTheoretical % (for C₉H₁₂ClN₃)Experimental % (Typical)
Carbon (C)54.6954.65
Hydrogen (H)6.126.15
Nitrogen (N)21.2621.22

Note: Experimental values are representative and are typically accepted if within ±0.4% of the theoretical value.

Future Directions and Emerging Research Perspectives for 1 5 Chloro 2 Pyridinyl Piperazine Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas

While derivatives of 1-(5-Chloro-2-pyridinyl)-piperazine have been investigated for some time, the scope of their biological activity is continually expanding into new and diverse therapeutic areas. The inherent structural features of the scaffold allow for modifications that can be tailored to interact with a variety of biological macromolecules.

Oncology: The piperazine (B1678402) ring is a common feature in many FDA-approved anticancer drugs, and derivatives of 1-(5-chloro-2-pyridinyl)piperazine are being actively investigated for their potential in this area. researchgate.net Research has shown that introducing specific substituents can lead to compounds with significant cytotoxic activity against various cancer cell lines. For instance, a study on 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety, structurally related to the title compound's core, demonstrated potent anticancer effects. The compound BS230, which includes a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, showed stronger cytotoxicity towards MCF7 breast cancer cells than the established drug doxorubicin. nih.gov This highlights a promising direction for designing novel topoisomerase II inhibitors. nih.gov

Neuropharmacology: The piperazine moiety is a well-known pharmacophore for central nervous system (CNS) targets. Emerging research is focused on developing multi-target ligands for complex neurological and psychiatric disorders. A study on novel piperazine derivatives identified a compound, 3w , which acts as a multi-receptor ligand with high affinity for dopamine (B1211576) D₂, serotonin (B10506) 5-HT₁ₐ, 5-HT₂ₐ, and histamine (B1213489) H₃ receptors. rsc.org This polypharmacological profile is highly desirable for developing new-generation antipsychotics with improved efficacy and fewer side effects. rsc.org The versatility of the 1-(5-chloro-2-pyridinyl)piperazine scaffold makes it an excellent starting point for creating such multi-target agents. chemimpex.com

Infectious Diseases: The threat of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperazine derivatives have shown potential in this domain, including as antiviral agents. By applying a fragment-assembly strategy, researchers have designed piperazine-containing molecules that act as C-C Chemokine receptor 5 (CCR5) antagonists, a key target for preventing HIV-1 entry into host cells. researchgate.net Furthermore, the scaffold has been incorporated into molecules targeting agricultural pathogens. A series of 1,3,5-triazine (B166579) derivatives with a piperazine structure showed potent activity against the Potato Virus Y (PVY), with some compounds demonstrating superior curative, protective, and inactivation activities compared to existing control agents like ningnanmycin (B12329754) and moroxydine (B1676750) hydrochloride. mdpi.com

Plant Science: An innovative area of research involves the use of piperazine derivatives as "plant activators" to induce systemic acquired resistance (SAR) against pathogens. researchgate.net Trifluoromethyl pyridine (B92270) piperazine derivatives have been shown to enhance the defensive enzyme activities in tobacco plants, providing protection against viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). researchgate.net This suggests a novel therapeutic area for 1-(5-chloro-2-pyridinyl)piperazine derivatives in agrochemicals, moving beyond direct pesticidal action to modulating the plant's own immune system. chemimpex.comresearchgate.net

Table 1: Investigated Biological Targets and Therapeutic Areas for 1-(5-Chloro-2-pyridinyl)-piperazine Derivatives and Analogues
Therapeutic AreaBiological Target(s)Key FindingsReference Compound/Series
OncologyTopoisomerase IICompound BS230 showed higher cytotoxicity against MCF7 cells than doxorubicin.1,2-benzothiazine derivatives
NeuropharmacologyD₂, 5-HT₁ₐ, 5-HT₂ₐ, H₃ ReceptorsCompound 3w demonstrated a multi-receptor affinity profile suitable for antipsychotic development.Heterocycle piperazine derivatives
Infectious Disease (HIV)CCR5Designed as potent antagonists for preventing viral entry.Piperazine derivatives
Agrochemicals (Antiviral)Potato Virus Y (PVY) Coat ProteinCompound C35 showed curative (53.3%), protective (56.9%), and inactivation (85.8%) activity.1,3,5-triazine derivatives
Plant SciencePlant Immune System (SAR)Compound A16 showed potent protective activity against TMV (EC₅₀ = 18.4 µg/mL).Trifluoromethylpyridine piperazine derivatives

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of novel 1-(5-chloro-2-pyridinyl)piperazine derivatives with greater complexity and precise stereochemistry is critical for exploring their structure-activity relationships (SAR). Future research is focusing on moving beyond traditional synthetic methods to more advanced and efficient strategies.

Commonly used methods for synthesizing N-arylpiperazines include Pd-catalyzed Buchwald-Hartwig coupling and aromatic nucleophilic substitution (SNAr) on electron-deficient rings, both of which are applicable to the 1-(5-chloro-2-pyridinyl)piperazine core. nih.gov However, the creation of more complex analogues requires more sophisticated approaches.

Fragment-Based Synthesis and Diversity-Oriented Synthesis (DOS): A fragment-assembly strategy has been successfully used to create novel piperazine derivatives for HIV research. researchgate.net This approach involves combining different molecular fragments to rapidly generate a library of compounds. DOS is another powerful strategy that allows for the creation of structurally diverse and complex molecules from a common starting material, enabling a broader exploration of chemical space.

Flow Chemistry and Automation: The use of continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, safety, and scalability. For piperazine derivatives, flow chemistry can facilitate multi-step syntheses and the rapid optimization of reaction conditions, accelerating the drug discovery process.

Application as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, derivatives of 1-(5-chloro-2-pyridinyl)piperazine are emerging as valuable tools for studying biological systems. Their ability to be functionalized allows for the attachment of reporter groups, such as fluorescent dyes or radioisotopes, transforming them into chemical probes.

A significant emerging application is in the development of Positron Emission Tomography (PET) imaging agents. Researchers have synthesized piperazine-based inhibitors of Fibroblast Activation Protein (FAP), a protein expressed in the microenvironment of many tumors. nih.gov By incorporating a fluorine-18 (B77423) (¹⁸F) radioisotope, these derivatives can be used as PET tracers to visualize FAP-expressing tumors, aiding in cancer diagnosis and monitoring. nih.gov For example, a fluoroethyltriazole derivative, 4a , showed a high inhibitory activity (IC₅₀ = 1.7 nM) on FAP and was selected for radiosynthesis into a PET probe. nih.gov This demonstrates a clear path for developing 1-(5-chloro-2-pyridinyl)piperazine derivatives as non-invasive diagnostic tools.

These probes can be used to:

Visualize the distribution and activity of specific enzymes or receptors in living systems.

Quantify target engagement of therapeutic drugs.

Elucidate disease mechanisms at the molecular level.

Integration of Artificial Intelligence and Machine Learning in Compound Design

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high target affinity and favorable pharmacokinetic profiles. These models learn the underlying rules of chemical structures and can generate novel piperazine derivatives tailored to fit the binding pocket of a biological target. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, arylpiperazine derivatives are often prepared by reacting substituted phenylhydrazines with ketones or aldehydes under reflux in ethanol, followed by HCl salt formation . Key steps include:

  • Reaction optimization : Adjusting reflux duration (6–8 hours) and stoichiometry of reagents like bromoacetic acid or phosphorus oxychloride .
  • Purification : Recrystallization from ethanol or methanol to remove unreacted intermediates.
  • Purity verification : HPLC (≥96% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which analytical methods are critical for confirming structural integrity?

  • 1H/13C-NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for pyridinyl groups) .
  • Mass spectrometry : Exact mass determination (e.g., [M+H]+ for molecular ion validation) .
  • X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks in hydrochloride salts .

Advanced Research Questions

Q. How can synthesis yields be optimized for scaled-up production?

Yield optimization involves:

  • Catalyst screening : Use of K2CO3 or Et3N to enhance reaction rates in nucleophilic substitutions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux at 80–100°C balances reaction speed and side-product formation .

Table 1 : Yield comparison under varying conditions

ConditionYield (%)Purity (%)Reference
Ethanol, 8h reflux6598
DMF, K2CO3, 6h reflux7296

Q. What biological targets and mechanisms are associated with this compound?

  • Anticancer activity : IC50 values of 8.4–9.2 μM against HeLa and MDA-MB-231 cell lines via apoptosis induction .
  • Enzyme inhibition : Blocks malate dehydrogenase (78% inhibition at 10 mM) and cholinesterase (93–96% inhibition) in parasitic models .
  • Receptor modulation : Structural analogs act as SR-2B/SR-2C agonists, suggesting potential CNS applications .

Q. How should researchers address solubility challenges in in vitro assays?

  • Stock preparation : Dissolve in DMSO (50 μL) followed by PEG300 (300 μL) and Tween 80 (50 μL) to enhance aqueous solubility .
  • Concentration limits : Keep DMSO <1% to avoid cellular toxicity .

Q. What structure-activity relationship (SAR) trends are observed in piperazine derivatives?

  • Chloro substituents : Enhance cytotoxicity (e.g., 5-chloro derivatives show 20% higher activity vs. non-halogenated analogs) .
  • Salt forms : Dihydrochloride salts improve stability and bioavailability compared to free bases .

Data Contradiction and Methodological Challenges

Q. How to resolve contradictions in reported biological activities?

  • Cell line variability : MDA-MB-231 (breast cancer) may show higher sensitivity than prostate cancer models due to differential receptor expression .
  • Assay conditions : Varying pH or serum content in media can alter compound stability and efficacy .

Q. Why do analytical methods sometimes report conflicting purity levels?

  • HPLC vs. NMR : HPLC may overestimate purity by missing non-UV-active impurities, whereas NMR detects structural anomalies .
  • Elemental analysis : Discrepancies arise if hygroscopic HCl salts absorb moisture during testing .

Q. What are key challenges in translating in vitro results to in vivo models?

  • Metabolic instability : Rapid hepatic clearance of piperazine derivatives requires prodrug strategies .
  • Blood-brain barrier (BBB) penetration : Polar dihydrochloride forms may limit CNS uptake, necessitating lipidic formulations .

Q. Are there synergistic effects when combined with other therapeutics?

  • Hybrid molecules : Conjugation with fluoroquinolones (e.g., ciprofloxacin) enhances antibacterial activity against resistant strains .
  • Adjuvant use : Potentiates ionizing radiation in cancer models by inhibiting DNA repair pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.